molecular formula C11H22O6 B12059499 Ethane-1,2-diol;nonanedioic acid CAS No. 26760-99-6

Ethane-1,2-diol;nonanedioic acid

Cat. No.: B12059499
CAS No.: 26760-99-6
M. Wt: 250.29 g/mol
InChI Key: HPXYFPBBKMWIFM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethane-1,2-diol is industrially produced from ethylene via the intermediate ethylene oxide. Ethylene oxide reacts with water to produce ethane-1,2-diol according to the chemical equation: [ \text{C}_2\text{H}_4\text{O} + \text{H}_2\text{O} \rightarrow \text{HO-CH}_2\text{CH}_2\text{-OH} ] This reaction can be catalyzed by either acids or bases, or can occur at neutral pH under elevated temperatures .

Nonanedioic acid can be synthesized through the ozonolysis of oleic acid, followed by oxidative cleavage. The reaction involves the following steps:

Industrial Production Methods

The industrial production of ethane-1,2-diol involves the hydration of ethylene oxide. The process is typically carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures and pressures. The resulting ethane-1,2-diol is then purified by vacuum distillation .

Nonanedioic acid is produced on an industrial scale through the oxidation of oleic acid using potassium permanganate or nitric acid. The reaction is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

Nonanedioic acid also undergoes various chemical reactions, including esterification, amidation, and polymerization. Common reagents and conditions used in these reactions include:

Major Products Formed

Scientific Research Applications

Ethane-1,2-diol and nonanedioic acid have various scientific research applications:

    Chemistry: Ethane-1,2-diol is used as a solvent and a reagent in organic synthesis. .

    Biology: Ethane-1,2-diol is used as a cryoprotectant in biological research to preserve cells and tissues at low temperatures. .

    Medicine: Ethane-1,2-diol is used in the formulation of pharmaceutical products. .

    Industry: Ethane-1,2-diol is used as an antifreeze and a coolant in various industrial applications. .

Mechanism of Action

Ethane-1,2-diol exerts its effects through hydrogen bonding and its ability to act as a solvent. It can form hydrogen bonds with water and other polar molecules, which makes it an effective antifreeze and coolant .

Nonanedioic acid exerts its effects through its ability to disrupt microbial cell membranes. It interferes with the synthesis of microbial cell walls, leading to cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethane-1,2-diol is unique due to its high boiling point, low toxicity, and ability to form hydrogen bonds. It is widely used as an antifreeze and a coolant .

Nonanedioic acid is unique due to its antimicrobial properties and its ability to form polyesters with various diols. It is widely used in the production of polymers and as an ingredient in skincare products .

Properties

CAS No.

26760-99-6

Molecular Formula

C11H22O6

Molecular Weight

250.29 g/mol

IUPAC Name

ethane-1,2-diol;nonanedioic acid

InChI

InChI=1S/C9H16O4.C2H6O2/c10-8(11)6-4-2-1-3-5-7-9(12)13;3-1-2-4/h1-7H2,(H,10,11)(H,12,13);3-4H,1-2H2

InChI Key

HPXYFPBBKMWIFM-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(=O)O)CCCC(=O)O.C(CO)O

Related CAS

26760-99-6

Origin of Product

United States

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